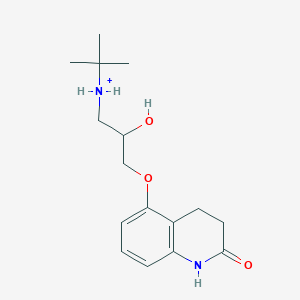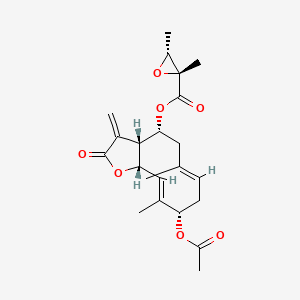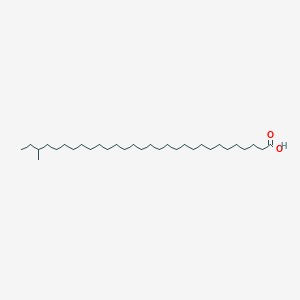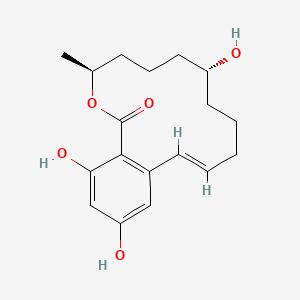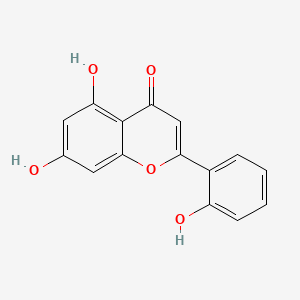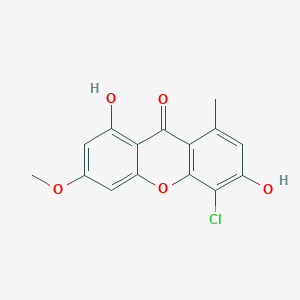![molecular formula C9H15NO5 B1233826 (E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CJ-15,801 is a natural product that was discovered in 2001 by a Pfizer research team. It was isolated from fermenting cultures of a Seimatosporium species fungus. This compound is known for its antibiotic properties, particularly its ability to inhibit the growth of Staphylococcus aureus, a common cause of various infections. CJ-15,801 closely resembles pantothenic acid, the vitamin precursor of coenzyme A, and contains a Michael acceptor moiety, which suggests that it irreversibly inhibits an enzyme involved in coenzyme A biosynthesis or utilization .
Preparation Methods
The synthesis of CJ-15,801 and its related analogs presents several challenges, particularly in the preparation of the N-acyl vinylogous carbamic acid moiety. Several groups have used the synthesis of CJ-15,801 to showcase new methodologies developed specifically for this purpose. One of the key steps involves a robust palladium-catalyzed coupling to form the N-acyl vinylogous carbamate moiety while retaining stereochemistry. Additionally, extensive investigation of protecting groups suited to the labile functional group combinations contained in this molecule is necessary. A new method for the chemoenzymatic preparation of 4’-phospho-CJ-15,801 on a multi-milligram scale has also been developed .
Chemical Reactions Analysis
CJ-15,801 undergoes several types of chemical reactions, including:
Oxidation: The Michael acceptor moiety in CJ-15,801 can undergo oxidation reactions.
Reduction: Reduction reactions can occur at the double bond in the β-alanine moiety.
Substitution: The compound can participate in substitution reactions, particularly at the Michael acceptor site.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various protecting groups to stabilize the molecule during synthesis. The major products formed from these reactions include derivatives of CJ-15,801 with modified functional groups .
Scientific Research Applications
CJ-15,801 has several scientific research applications:
Chemistry: It is used as a tool compound to study coenzyme A biosynthesis and utilization.
Biology: CJ-15,801 inhibits the growth of drug-resistant strains of Staphylococcus aureus and the malaria parasite Plasmodium falciparum.
Medicine: Its antibiotic properties make it a potential candidate for developing new antimicrobial drugs.
Industry: The compound’s unique structure and reactivity make it valuable for developing new synthetic methodologies and protecting group strategies .
Mechanism of Action
CJ-15,801 acts as an antimetabolite by hijacking and then inhibiting coenzyme A biosynthesis. It is transformed by the uniquely selective Staphylococcus aureus pantothenate kinase, the first coenzyme A biosynthetic enzyme, into a substrate for the next enzyme, phosphopantothenoylcysteine synthetase. This transformation results in the formation of a tight-binding structural mimic of the native reaction intermediate, thereby inhibiting the enzyme. This mechanism is similar to that of sulfonamide antibiotics .
Comparison with Similar Compounds
CJ-15,801 is unique due to its structural resemblance to pantothenic acid and its specific inhibition of coenzyme A biosynthesis. Similar compounds include:
Sulfonamide antibiotics: These also act as antimetabolites but target different pathways.
Pantothenic acid analogs: Compounds that resemble pantothenic acid but do not have the same inhibitory effects on coenzyme A biosynthesis.
Lipopeptide antibiotics: Such as enamidonin, which share some structural features with CJ-15,801 but have different mechanisms of action
CJ-15,801 stands out due to its specific inhibition of Staphylococcus aureus and its potential as a tool compound for studying coenzyme A biosynthesis.
Properties
Molecular Formula |
C9H15NO5 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C9H15NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h3-4,7,11,14H,5H2,1-2H3,(H,10,15)(H,12,13)/b4-3+/t7-/m0/s1 |
InChI Key |
HWKKTJQAKVPKTK-SDLBARTOSA-N |
SMILES |
CC(C)(CO)C(C(=O)NC=CC(=O)O)O |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)N/C=C/C(=O)O)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NC=CC(=O)O)O |
Synonyms |
CJ-15,801 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


